molecular formula C18H21NO2 B2564352 N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline CAS No. 847269-06-1

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline

Cat. No.: B2564352
CAS No.: 847269-06-1
M. Wt: 283.371
InChI Key: OEHUJZWUSSYFSH-UHFFFAOYSA-N
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Description

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline: is an organic compound characterized by the presence of a dimethoxyphenyl group and an aniline moiety connected through a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and aniline.

    Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding 2,5-dimethoxyphenylbut-3-en-1-aldehyde.

    Reductive Amination: The intermediate aldehyde is then subjected to reductive amination with aniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the double bond in the butenyl chain can be achieved using hydrogenation catalysts.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products

    Oxidation: Formation of 2,5-dimethoxybenzoquinone derivatives.

    Reduction: Saturated analogs of the original compound.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

Research into the biological activity of this compound is ongoing

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals and advanced materials. Its unique properties could be leveraged in the development of new polymers or as intermediates in the production of dyes and pigments.

Mechanism of Action

The mechanism by which N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2,5-dimethoxyphenyl)ethyl)aniline
  • N-(1-(2,5-dimethoxyphenyl)prop-2-en-1-yl)aniline
  • N-(1-(2,5-dimethoxyphenyl)butan-1-yl)aniline

Uniqueness

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is unique due to the presence of the butenyl chain, which imparts distinct chemical reactivity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and potential biological activities that are not observed in its simpler counterparts.

Properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)but-3-enyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-8-17(19-14-9-6-5-7-10-14)16-13-15(20-2)11-12-18(16)21-3/h4-7,9-13,17,19H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHUJZWUSSYFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC=C)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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